2-Amino-1-morpholinoethanone

Antidiabetic DPP-4 Inhibitors Glycine Diamides

2-Amino-1-morpholinoethanone (CAS 56414-96-1) is a heterocyclic organic compound characterized by an amino group and a morpholine ring attached to an ethanone backbone. It is classified as a ketone and a morpholine derivative.

Molecular Formula C6H12N2O2
Molecular Weight 144.17 g/mol
CAS No. 56414-96-1
Cat. No. B112782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1-morpholinoethanone
CAS56414-96-1
Molecular FormulaC6H12N2O2
Molecular Weight144.17 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CN
InChIInChI=1S/C6H12N2O2/c7-5-6(9)8-1-3-10-4-2-8/h1-5,7H2
InChIKeyIKNPVOCSVYGOLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-1-morpholinoethanone (56414-96-1) Properties and Sourcing: A Technical Baseline for Procurement


2-Amino-1-morpholinoethanone (CAS 56414-96-1) is a heterocyclic organic compound characterized by an amino group and a morpholine ring attached to an ethanone backbone . It is classified as a ketone and a morpholine derivative. While specific, quantifiable biological activity data for this exact compound is sparse in primary literature, it is recognized as a reactant used in the synthesis of novel diamide derivatives with antiglycemic properties [1].

Why In-Class Morpholine Ketones Cannot Substitute 2-Amino-1-morpholinoethanone (CAS 56414-96-1)


In the context of building block procurement, generic substitution of 2-Amino-1-morpholinoethanone with other morpholine ketones is not scientifically sound. This compound's specific structure—a primary amine coupled with a morpholine carbonyl—provides a distinct set of reactive handles . For example, while 4-Acetylmorpholine and 2-(4-Bromophenyl)-1-morpholinoethanone [1] share a similar core, their different substituents drastically alter reactivity, physicochemical properties, and the biological profile of any derived products. Replacing it without rigorous revalidation of a synthetic route or biological assay can lead to failed reactions, different pharmacokinetic properties in final drug candidates, or altered target binding, thereby compromising research reproducibility and project timelines.

2-Amino-1-morpholinoethanone (56414-96-1): Comparative Evidence for Scientific Selection


Synthetic Utility in Antiglycemic Diamide Derivatives

2-Amino-1-morpholinoethanone serves as a key reactant in the synthesis of a specific class of antiglycemic agents: novel diamide derivatives of glycine [1]. These derivatives, which lack a proline mimic, are designed to inhibit Dipeptidyl Peptidase-4 (DPP-4). The most potent compound from this series exhibited an IC50 of 94.82 nM against DPP-4 [2]. In this context, 2-Amino-1-morpholinoethanone is functionally differentiated from other simple amino ketones due to its morpholine ring, which imparts specific steric and electronic properties to the final diamide structure.

Antidiabetic DPP-4 Inhibitors Glycine Diamides

Structural Differentiation from 4-Acetylmorpholine

2-Amino-1-morpholinoethanone (C6H12N2O2, MW 144.17) is structurally distinct from the closely related 4-Acetylmorpholine (C6H11NO2, MW 129.16) [1]. The presence of a primary amine (-NH2) in 2-Amino-1-morpholinoethanone instead of a methyl group (-CH3) fundamentally alters its reactivity profile. This amine provides a nucleophilic site for further derivatization, such as amide bond formation or reaction with electrophiles, which is not possible with 4-Acetylmorpholine.

Building Blocks Synthetic Intermediates Amino Ketones

Standard Commercial Purity and Quality Control

Commercial sourcing of 2-Amino-1-morpholinoethanone from multiple vendors (e.g., Bidepharm, AKSci) consistently provides a product with a standard purity of 95% . These suppliers offer batch-specific quality control documentation, including NMR, HPLC, and GC analysis . This level of characterization provides a reliable baseline for research reproducibility, in contrast to custom-synthesized or lower-purity analogs that may introduce unknown impurities and skew experimental results.

Procurement Quality Assurance Analytical Specifications

Validated Application Scenarios for 2-Amino-1-morpholinoethanone (56414-96-1)


Synthesis of Novel Antidiabetic Agents (DPP-4 Inhibitors)

2-Amino-1-morpholinoethanone is a key reactant for preparing a series of novel diamide derivatives of glycine that function as DPP-4 inhibitors, a proven class of antihyperglycemic agents [1]. The resulting derivatives, as confirmed by in vitro studies, exhibit comparable DPP-4 inhibition to existing standards, with the most potent compound achieving an IC50 of 94.82 nM [2]. This application is directly supported by evidence of its use as a building block in the design and synthesis of these specific bioactive molecules.

Diversification of Morpholine-Based Building Block Libraries

Due to its unique combination of a primary amine and a morpholine ring, 2-Amino-1-morpholinoethanone is a valuable addition to a synthetic chemist's toolkit for generating diverse compound libraries [1]. Its amine handle allows for easy conjugation to other molecules via amide bond formation or other reactions. This utility is supported by its established role as a versatile reactant in the synthesis of various biologically active molecules [2].

Quality-Assured Research and Preclinical Development

For projects requiring a reliable and well-characterized morpholine building block, 2-Amino-1-morpholinoethanone is available from commercial suppliers with a standard purity of 95% and accompanying analytical data [1]. This ensures that researchers are working with a material of known quality, minimizing the risk of experimental variability caused by impurities. This application is supported by vendor documentation of purity standards and quality control measures.

Technical Documentation Hub

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